1-(1-Aminocyclobutyl)propan-1-one
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Overview
Description
1-(1-Aminocyclobutyl)propan-1-one is an organic compound with the molecular formula C7H13NO It is characterized by a cyclobutane ring substituted with an amino group and a propanone group
Preparation Methods
The synthesis of 1-(1-Aminocyclobutyl)propan-1-one can be achieved through several routes. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach includes the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-(1-Aminocyclobutyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1-Aminocyclobutyl)propan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the production of fine chemicals and as a precursor for various industrial applications
Mechanism of Action
The mechanism of action of 1-(1-Aminocyclobutyl)propan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, influencing their structure and function. The compound may also participate in enzyme-catalyzed reactions, leading to the formation of biologically active intermediates . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(1-Aminocyclobutyl)propan-1-one can be compared with other cyclobutane derivatives, such as:
1-Aminocyclobutanemethanol: Similar in structure but with a hydroxyl group instead of a ketone.
Cyclobutanemethanol, 1-amino-α,α-dimethyl-: Contains additional methyl groups, affecting its reactivity and properties.
1-Aminocyclopropanecarboxylic Acid: A smaller ring structure with different chemical properties and applications
Properties
Molecular Formula |
C7H13NO |
---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
1-(1-aminocyclobutyl)propan-1-one |
InChI |
InChI=1S/C7H13NO/c1-2-6(9)7(8)4-3-5-7/h2-5,8H2,1H3 |
InChI Key |
TVAPGKRIUMBIMW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1(CCC1)N |
Origin of Product |
United States |
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